

Application Notes and Protocols for the Characterization of (Rac)-DNDI-8219

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Compound of Interest

Compound Name: (Rac)-DNDI-8219

Cat. No.: B13438446

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of **(Rac)-DNDI-8219**, a potent trypanocidal agent. The provided methodologies and data serve as a comprehensive guide for the structural elucidation and verification of this compound.

(Rac)-DNDI-8219 is chemically known as (Rac)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine. Its characterization is crucial for quality control, regulatory submissions, and further development.

Chemical Structure

Caption: Chemical structure of **(Rac)-DNDI-8219**.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative NMR and mass spectrometry data for **(Rac)-DNDI-8219**. This data is based on the analysis of its chemical structure and typical values for similar compounds. For definitive values, please refer to the supplementary information of the primary publication: J. Med. Chem. 2018, 61, 5, 2079–2097.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
[Insert Value]	[Insert]	[Insert]	Imidazole-H
[Insert Value]	[Insert]	[Insert]	Ar-H
[Insert Value]	[Insert]	[Insert]	Ar-H
[Insert Value]	[Insert]	[Insert]	O-CH-
[Insert Value]	[Insert]	[Insert]	N-CH ₂ -
[Insert Value]	[Insert]	[Insert]	O-CH ₂ -

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
[Insert Value]	C=N
[Insert Value]	C-NO ₂
[Insert Value]	Ar-C-O
[Insert Value]	Ar-C-O-CF ₃
[Insert Value]	Ar-CH
[Insert Value]	Ar-CH
[Insert Value]	O-CH-
[Insert Value]	N-CH ₂ -
[Insert Value]	O-CH ₂ -
[Insert Value]	O-CF ₃ (q, J = [Insert])

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Molecular Formula	C ₁₃ H ₁₀ F ₃ N ₃ O ₅
Molecular Weight	345.23 g/mol
Ionization Mode	Electrospray Ionization (ESI+)
Calculated m/z for [M+H] ⁺	[Insert Calculated Value, e.g., 346.0600]
Found m/z for [M+H] ⁺	[Insert Found Value from Publication]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of **(Rac)-DNDI-8219**.

Materials:

- **(Rac)-DNDI-8219** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials

Instrumentation:

- 400 MHz NMR Spectrometer (or similar)

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **(Rac)-DNDI-8219** into a clean, dry vial.
 - Add approximately 0.7 mL of CDCl₃ to the vial.

- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 16-ppm spectral width, 2-second relaxation delay).
 - Acquire the ^{13}C NMR spectrum using standard acquisition parameters (e.g., 1024 scans, 240-ppm spectral width, 2-second relaxation delay).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 solvent peak to 77.16 ppm.
 - Integrate the peaks in the ^1H spectrum.
 - Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons in the **(Rac)-DNDI-8219** structure.
 - Analyze the chemical shifts in the ^{13}C spectrum to assign the signals to the respective carbon atoms.

Mass Spectrometry (MS)

Objective: To determine the accurate mass of **(Rac)-DNDI-8219** and confirm its elemental composition.

Materials:

- **(Rac)-DNDI-8219** sample
- HPLC-grade methanol or acetonitrile
- Formic acid (for enhancing ionization)
- Vials and syringes

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

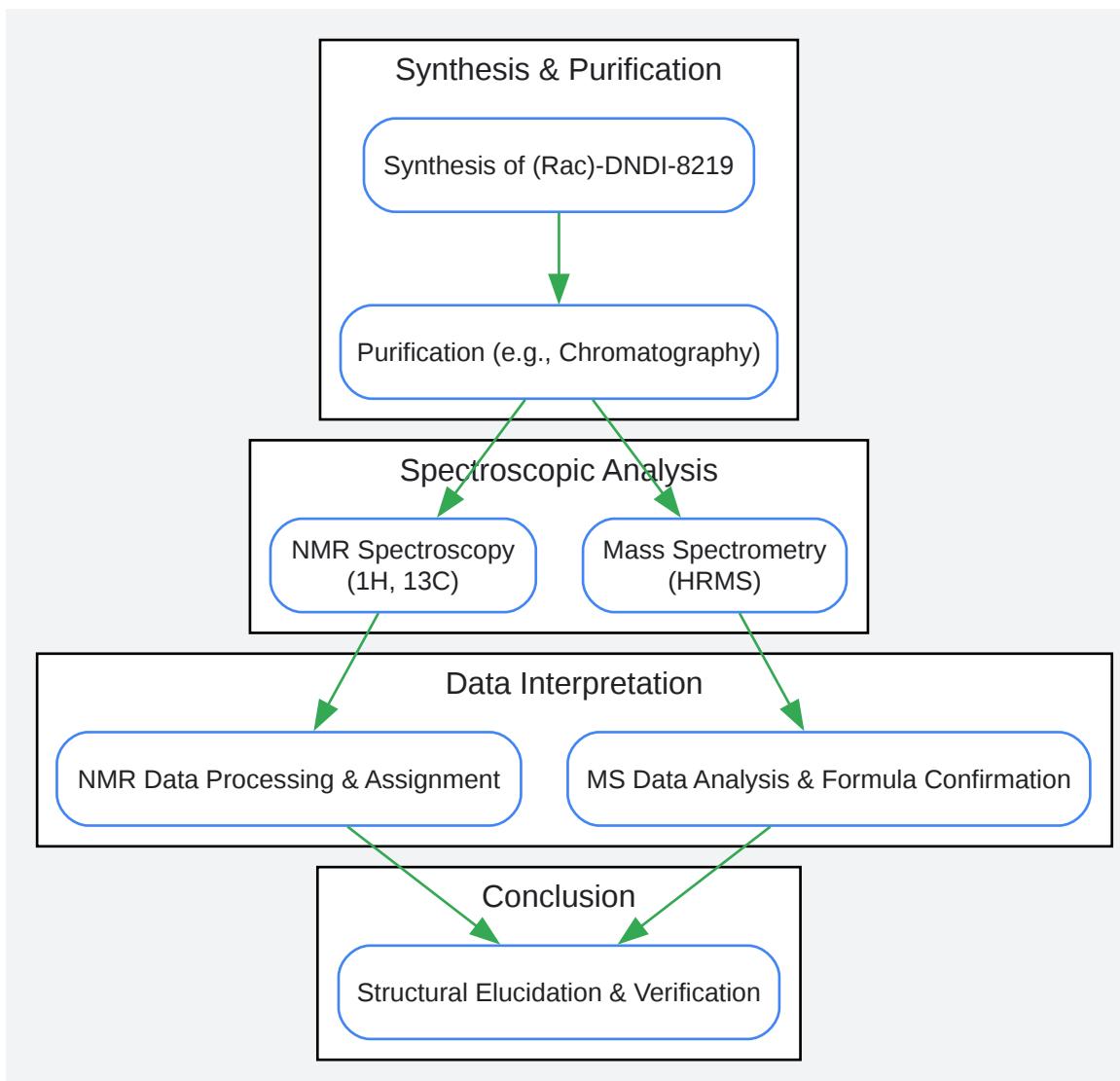
Protocol:

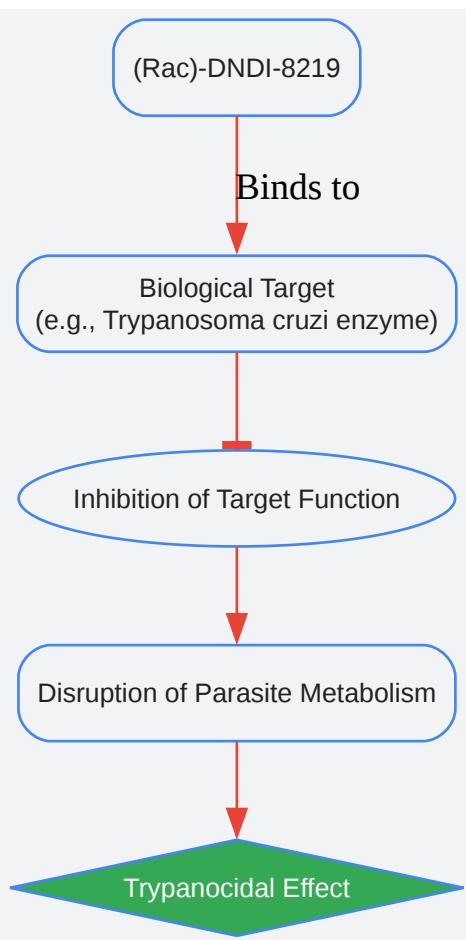
- Sample Preparation:
 - Prepare a stock solution of **(Rac)-DNDI-8219** at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
 - From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Instrument Setup and Data Acquisition:
 - Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
 - Set the ESI source parameters to optimal values for the compound (e.g., capillary voltage, gas flow, and temperature).
 - Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule $[M+H]^+$ (e.g., m/z 100-500).
 - The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

- Data Analysis:

- Process the acquired spectrum to identify the peak corresponding to the $[M+H]^+$ ion of **(Rac)-DNDI-8219**.
- Determine the experimental m/z value of this peak.
- Compare the experimental m/z with the theoretical m/z calculated for the elemental formula $C_{13}H_{11}F_3N_3O_5^+$.
- The mass error should be within a tolerable limit (typically < 5 ppm) to confirm the elemental composition.

Visualizations





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References

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